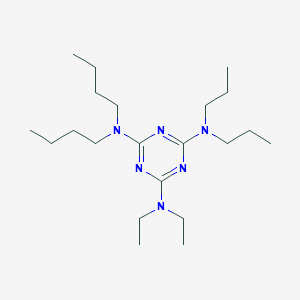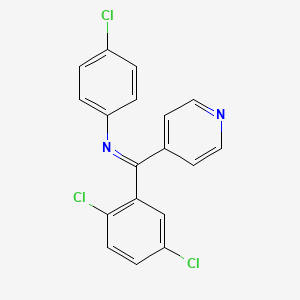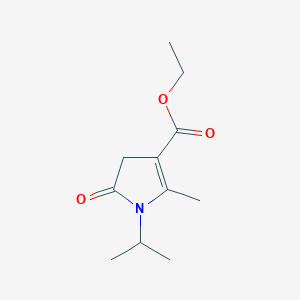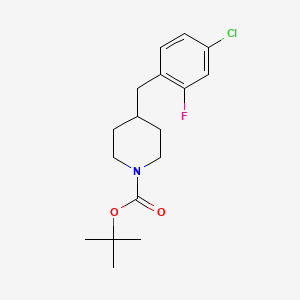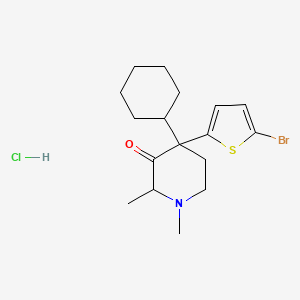
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride is a complex organic compound that features a bromothiophene moiety attached to a piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride typically involves multiple steps. One common method includes the bromination of thiophene followed by coupling with a piperidinone derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Bromophenyl)-3-aryl[1,2,4]triazolo[4,3-c]quinazolines
- Thiophene-Linked 1,2,4-Triazoles
- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride is unique due to its specific combination of a bromothiophene moiety with a piperidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
7500-15-4 |
|---|---|
Molekularformel |
C17H25BrClNOS |
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
4-(5-bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C17H24BrNOS.ClH/c1-12-16(20)17(10-11-19(12)2,13-6-4-3-5-7-13)14-8-9-15(18)21-14;/h8-9,12-13H,3-7,10-11H2,1-2H3;1H |
InChI-Schlüssel |
BODKCXQACZBUGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(CCN1C)(C2CCCCC2)C3=CC=C(S3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


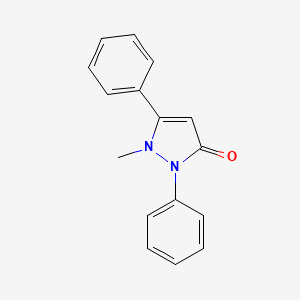
![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
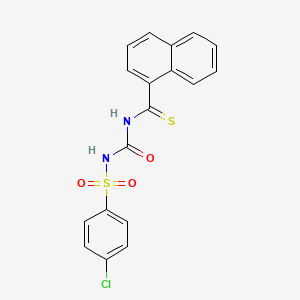
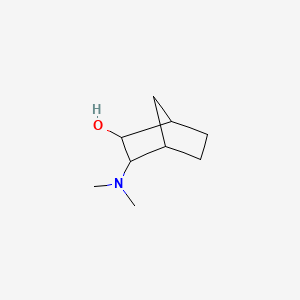

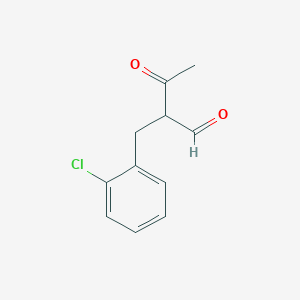
![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)

